molecular formula C18H14ClN3O2S B14946433 6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile

6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile

Cat. No.: B14946433
M. Wt: 371.8 g/mol
InChI Key: SRGMDLGXBVNOOH-UHFFFAOYSA-N
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Description

6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile is a complex organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a nitro group, a phenyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the reaction of 4-chlorobenzaldehyde, nitromethane, and phenylacetonitrile in the presence of a base to form an intermediate. This intermediate can then undergo further cyclization and functionalization to yield the desired thiopyran compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Its potential pharmacological activities, such as antimicrobial and anticancer properties, are of interest in drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with target proteins. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound shares structural similarities with the thiopyran derivative but has a different core structure (pyran vs. thiopyran).

    6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Another related compound with a pyrazole ring instead of a thiopyran ring.

Uniqueness

The uniqueness of 6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile lies in its thiopyran core, which imparts distinct chemical and biological properties. The presence of multiple functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields.

Properties

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile

InChI

InChI=1S/C18H14ClN3O2S/c19-13-8-6-11(7-9-13)15-14(10-20)18(21)25-17(16(15)22(23)24)12-4-2-1-3-5-12/h1-9,15-17H,21H2

InChI Key

SRGMDLGXBVNOOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(C(=C(S2)N)C#N)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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